molecular formula C22H17FN2O5 B14953045 4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14953045
M. Wt: 408.4 g/mol
InChI Key: PNRXGOJLVBMVPO-ZZEZOPTASA-N
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Description

4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the benzoyl intermediate: This involves the reaction of 3-fluoro-4-methoxybenzoic acid with appropriate reagents to form the benzoyl intermediate.

    Introduction of the furan-2-ylmethyl group: This step involves the reaction of the benzoyl intermediate with furan-2-ylmethyl bromide under basic conditions.

    Cyclization and hydroxylation: The final steps involve cyclization to form the pyrrol-2-one ring and subsequent hydroxylation to introduce the hydroxy group at the 3-position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.

    Substitution: The fluoro and methoxy groups on the benzoyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery.

    Medicine: It may have therapeutic potential due to its ability to modulate specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-fluoro-4-methoxybenzoate: Shares the fluoro and methoxy groups on the benzoyl ring.

    Furan-2-ylmethyl derivatives: Compounds with the furan-2-ylmethyl group.

    Pyrrol-2-one derivatives: Compounds with the pyrrol-2-one ring structure.

Uniqueness

4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups, which allows it to interact with a wide range of biological targets and undergo various chemical reactions

Properties

Molecular Formula

C22H17FN2O5

Molecular Weight

408.4 g/mol

IUPAC Name

(4Z)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C22H17FN2O5/c1-29-17-7-6-13(10-16(17)23)20(26)18-19(14-4-2-8-24-11-14)25(22(28)21(18)27)12-15-5-3-9-30-15/h2-11,19,26H,12H2,1H3/b20-18-

InChI Key

PNRXGOJLVBMVPO-ZZEZOPTASA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CC=CO3)C4=CN=CC=C4)/O)F

Canonical SMILES

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CN=CC=C4)O)F

Origin of Product

United States

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